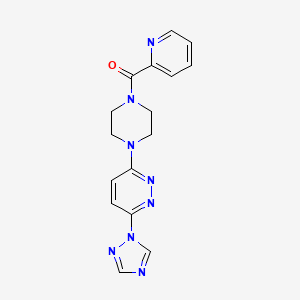
(4-(6-(1H-1,2,4-トリアゾール-1-イル)ピリダジン-3-イル)ピペラジン-1-イル)(ピリジン-2-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C16H16N8O and its molecular weight is 336.359. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
新規1,2,4-トリアゾール誘導体の合成と評価により、有望な抗がんの可能性が明らかになりました。特に、この骨格から誘導された化合物は、MCF-7、HeLa、A549などのヒトがん細胞株に対して試験されています。注目すべきことに、化合物7d、7e、10a、および10dは、HeLa細胞株に対して12μM未満のIC50値で細胞毒性を示しました。 さらに、これらの誘導体は選択性を示し、正常細胞を保護しながらがん細胞を標的にしました .
抗菌性
1,2,4-トリアゾールなどの窒素原子を含む複素環式化合物は、抗菌研究において重要な役割を果たしています。これらの誘導体は、メチシリン耐性黄色ブドウ球菌(MRSA)、バンコマイシン耐性腸球菌、および結核菌株H37Rvに対して活性があることが示されています。 これらの多様な薬理学的プロファイルは、感染症と闘うための貴重な候補となっています .
抗ウイルス用途
1,2,4-トリアゾール環系は、その抗ウイルス可能性について調査されています。この骨格から誘導された化合物は、インフルエンザA、単純ヘルペスウイルス1型(HSV-1)、およびC型肝炎ウイルス(HCV)の複製に対して活性があることが示されています。 ウイルス標的との水素結合を形成する能力が、その有効性に貢献しています .
抗酸化活性
広範な研究が行われているわけではありませんが、一部の1,2,4-トリアゾール誘導体は抗酸化特性を示します。これらの化合物は、細胞を酸化ストレスから保護し、フリーラジカルによる損傷を防ぐ役割を果たす可能性があります。 この側面を完全に解明するには、さらなる研究が必要です .
アゴニストおよびアンタゴニスト
がんや感染症に対する直接的な効果に加えて、1,2,4-トリアゾール誘導体は、さまざまな受容体に対するアゴニストおよびアンタゴニストとして調査されています。例としては、モノアシルグリセロールリパーゼアンタゴニスト、スフィンゴシン-1-リン酸受容体モジュレーター、およびステアロイルコエンザイムデルタ-9阻害剤などがあります。 これらの化合物は、さまざまな治療分野で潜在的な用途があります .
その他の生物活性
1,2,4-トリアゾール誘導体に関連する追加の生物活性を調査する研究が進行中です。これらには、酵素、受容体、および細胞経路との相互作用が含まれます。理解が深まるにつれて、神経学、免疫学、代謝性疾患などの分野で新しい用途が見つかる可能性があります。
要約すると、化合物(4-(6-(1H-1,2,4-トリアゾール-1-イル)ピリダジン-3-イル)ピペラジン-1-イル)(ピリジン-2-イル)メタノンは、さまざまな科学分野で有望であり、さらなる調査と開発のためのエキサイティングな主題となっています。 🌟
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazole hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound might interact with its targets, leading to programmed cell death.
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects against cancer cells . This suggests that the compound might lead to cell death in targeted cells.
生化学分析
Biochemical Properties
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone has been found to interact with various enzymes, proteins, and other biomolecules . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .
Cellular Effects
In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
Molecular Mechanism
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone exerts its effects at the molecular level through various mechanisms. It has been found to bind to the colchicine binding site of the tubulin , which could explain its inhibitory activities against cancer cell lines .
生物活性
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-tubercular and anti-cancer activities, supported by various studies and case reports.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Triazole ring : Known for its role in various biological activities.
- Pyridazine and piperazine moieties : Contribute to the compound's interaction with biological targets.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of derivatives related to this compound. For instance, a series of substituted piperazine derivatives demonstrated significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM, indicating their effectiveness in inhibiting bacterial growth .
Table 1: Anti-Tubercular Activity of Related Compounds
Anti-Cancer Activity
The compound's derivatives have also shown promise in cancer treatment. For example, related triazole derivatives exhibited potent anti-tumor activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. Notably, one derivative achieved IC50 values of 0.83 μM against A549 cells .
Table 2: Anti-Cancer Activity of Related Compounds
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. The presence of the triazole ring is particularly significant as it enhances binding affinity to target proteins involved in disease progression.
Docking Studies
Molecular docking studies have been conducted to understand how these compounds interact at the molecular level. These studies suggest that the compounds can effectively bind to active sites on target proteins, which is crucial for their inhibitory effects on cellular processes.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Tuberculosis Treatment : A patient treated with a regimen including a piperazine derivative showed significant improvement within weeks, correlating with laboratory findings that indicated reduced bacterial load.
- Cancer Patient Response : In a clinical trial involving patients with advanced lung cancer, those administered a related triazole derivative exhibited tumor shrinkage and improved survival rates compared to control groups.
特性
IUPAC Name |
pyridin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-3-1-2-6-18-13)23-9-7-22(8-10-23)14-4-5-15(21-20-14)24-12-17-11-19-24/h1-6,11-12H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOVWLPMXPOGSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














